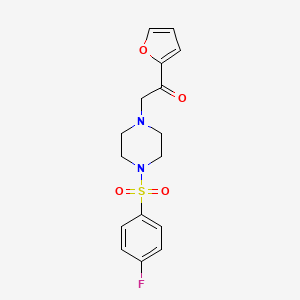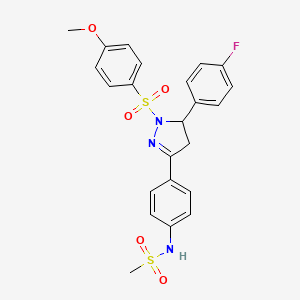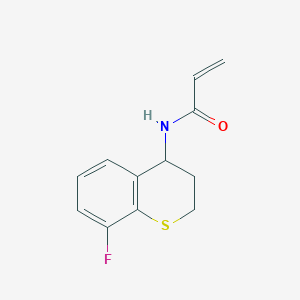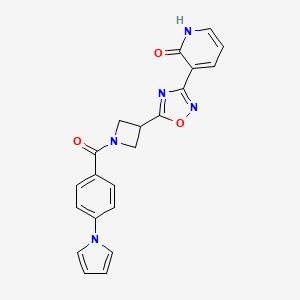![molecular formula C20H23N3O3S3 B3010614 3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methyl-N-(2-(3-methylthiophen-2-yl)ethyl)benzamide CAS No. 895652-28-5](/img/structure/B3010614.png)
3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methyl-N-(2-(3-methylthiophen-2-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methyl-N-(2-(3-methylthiophen-2-yl)ethyl)benzamide" is a complex molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains several functional groups, including an amide, a thiazole, and a thiophene moiety, which may contribute to its reactivity and potential applications in various fields such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related N-(thiazol-2-yl)benzamide derivatives has been reported, where the role of methyl functionality and multiple non-covalent interactions were investigated . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed. Typically, such compounds are synthesized through a series of condensation reactions, starting from simpler precursors like cyano acetamide and dithiane-diol, followed by various functional group transformations and coupling reactions .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray diffraction, which can reveal the arrangement of atoms in the crystal and the presence of non-covalent interactions like hydrogen bonding and π-π stacking . These interactions are crucial for the stability and self-assembly of the molecules into supramolecular structures. The compound , with its multiple heterocyclic rings and potential for non-covalent interactions, would likely exhibit a complex molecular structure that could be elucidated using similar methods.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by its functional groups. Benzamide derivatives are known to participate in various chemical reactions, including electrophilic substitutions and nucleophilic acyl substitutions . The presence of the thiazole and thiophene rings could also introduce additional reactivity, such as participation in cycloaddition reactions or serving as ligands in metal complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often determined by their molecular structure. The presence of multiple heteroatoms and functional groups can lead to a range of properties like solubility in different solvents, melting points, and stability. The gelation behavior of similar benzamide derivatives in different solvent mixtures has been studied, indicating that these compounds can form stable gels at low concentrations, which is significant for applications in drug delivery and materials science . The antimicrobial activity of related thieno[2,3-d]pyrimidine derivatives has also been evaluated, suggesting potential biological applications .
科学的研究の応用
Synthesis and Characterization
Compounds with complex structures, including thieno[3,4-d]thiazoles and benzamides, often undergo detailed synthesis and characterization processes. For instance, the synthesis of compounds incorporating elements such as thiophene, thiazole, and benzamide moieties involves multi-step reactions, including condensations, cyclizations, and functional group transformations. These compounds are characterized using techniques like IR, NMR, Mass, and elemental analysis to confirm their structures. Such detailed synthetic pathways and characterization methods provide insights into the chemistry and potential applications of similar compounds in materials science, medicinal chemistry, and catalysis (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Anticancer Properties
Research on compounds containing benzamide and thiazole derivatives has shown promising antimicrobial and anticancer activities. The design and synthesis of these compounds involve targeting specific biological pathways or interactions with biomolecules. For example, studies on Schiff’s bases containing thiadiazole scaffolds have shown significant in vitro anticancer activity against various human cancer cell lines. These findings suggest that compounds with similar structures could be explored for their potential as therapeutic agents (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).
Photophysical Properties
The photophysical properties of compounds containing benzoxazole, benzothiazole, and similar heterocyclic frameworks have been extensively studied for their potential applications in organic electronics and fluorescent materials. These studies involve exploring the effects of solvent polarity on the absorption-emission characteristics of the synthesized compounds, which can inform the design of organic light-emitting diodes (OLEDs) and fluorescent markers (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).
Supramolecular Gelators
N-(thiazol-2-yl)benzamide derivatives have been investigated for their gelation behavior, highlighting the role of methyl functionality and S⋯O interaction in their ability to form stable gels. Such compounds contribute to the development of supramolecular materials with potential applications in drug delivery, tissue engineering, and environmental remediation (Yadav & Ballabh, 2020).
特性
IUPAC Name |
3-[(5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-4-methyl-N-[2-(3-methylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S3/c1-12-3-4-14(19(24)21-7-5-17-13(2)6-8-27-17)9-15(12)22-20-23-16-10-29(25,26)11-18(16)28-20/h3-4,6,8-9,16,18H,5,7,10-11H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLZRJQLYYIFFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=C(C=CS2)C)NC3=NC4CS(=O)(=O)CC4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methyl-N-(2-(3-methylthiophen-2-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1,2-oxazole-5-carboxamide](/img/structure/B3010536.png)
![N-(2,5-difluorophenyl)-2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B3010537.png)
![Benzo[d][1,3]dioxol-5-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B3010539.png)


![6-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B3010542.png)
![[(2-Ethyl-4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3010547.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone](/img/structure/B3010548.png)

![4-Amino-3-[(methylamino)carbonyl]isothiazole-5-carboxylic acid](/img/structure/B3010550.png)

